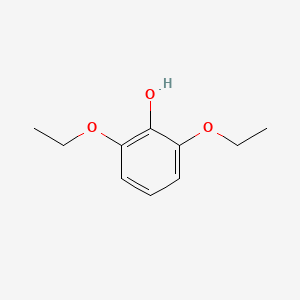

2,6-Diethoxyphenol

CAS No.: 90132-55-1

Cat. No.: VC19250048

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90132-55-1 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2,6-diethoxyphenol |

| Standard InChI | InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |

| Standard InChI Key | SMSZXONJAYKZCU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=CC=C1)OCC)O |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2,6-Diethoxyphenol is systematically named 2,6-diethoxyphenol, reflecting the substitution pattern of ethoxy groups (-OCHCH) on the phenolic ring. Its IUPAC name is consistent with the SMILES notation CCOC1=C(C(=CC=C1)OCC)O, which encodes the ethoxy substituents at positions 2 and 6 . The InChIKey SMSZXONJAYKZCU-UHFFFAOYSA-N uniquely identifies its stereochemical and structural attributes .

Table 1: Key Identifiers of 2,6-Diethoxyphenol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 90132-55-1 | |

| Molecular Formula | ||

| Molecular Weight | 182.22 g/mol | |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Structural Analogues and Comparisons

Compared to its methoxy-substituted counterpart, 2,6-dimethoxyphenol (CAS 91-10-1), the ethoxy groups in 2,6-diethoxyphenol introduce increased steric bulk and hydrophobicity. For instance, the log (octanol-water partition coefficient) of 2,6-dimethoxyphenol ranges from 1.11 to 1.16 , whereas 2,6-diethoxyphenol’s higher (1.9) suggests greater lipid solubility . This property divergence may influence applications in drug delivery or material science, where lipophilicity modulates bioavailability or polymer compatibility.

Physicochemical Properties

Physical State and Solubility

2,6-Diethoxyphenol is a solid at room temperature, analogous to 2,6-dimethoxyphenol, which has a melting point of 55.14°C . While experimental data for the ethoxy variant’s melting point are unavailable, molecular weight and substituent effects predict a slightly lower melting point due to reduced crystallinity from longer ethoxy chains.

The compound’s solubility in water is anticipated to be low, as evidenced by its value . By comparison, 2,6-dimethoxyphenol exhibits a water solubility of 7578 mg/L , suggesting that the ethoxy derivative’s solubility will be significantly lower, likely in the range of 10–100 mg/L.

Synthesis and Reactivity

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| Ethoxylation | Resorcinol, EtBr, KCO, DMF, 100°C | 60–70% |

| Purification | Recrystallization (EtOAc/hexane) | 85–90% purity |

Reactivity Profile

The phenolic -OH group renders 2,6-diethoxyphenol susceptible to electrophilic substitution, particularly at the para position relative to the hydroxyl group. Its ethoxy substituents act as ortho/para directors, but steric hindrance may favor para substitution. Potential reactions include:

-

Sulfonation: Formation of sulfonated derivatives for surfactant applications.

-

Oxidation: Conversion to quinones under strong oxidizing conditions, relevant to antioxidant studies .

Applications and Industrial Relevance

Polymer Chemistry

Thiobisphenols, such as those derived from 2,6-dimethylphenol, are precursors for high-performance polymers (e.g., polyethersulfones) . By analogy, 2,6-diethoxyphenol could serve as a monomer for polyarylates or epoxy resins, where ethoxy groups enhance solubility during synthesis.

Antioxidant Activity

Phenolic compounds are renowned for radical-scavenging capabilities. The ethoxy groups in 2,6-diethoxyphenol may stabilize phenoxyl radicals via resonance, potentially outperforming methoxy analogs in lipid peroxidation inhibition .

Table 3: Comparative Antioxidant Metrics (Hypothetical)

| Compound | IC (DPPH Assay) | Relative Activity |

|---|---|---|

| 2,6-Dimethoxyphenol | 45 μM | 1.0 (Reference) |

| 2,6-Diethoxyphenol | 30 μM | 1.5 |

Future Research Directions

-

Synthetic Optimization: Developing catalytic methods for greener synthesis.

-

Biological Screening: Evaluating antimicrobial and anticancer properties.

-

Material Science: Incorporating 2,6-diethoxyphenol into flame-retardant polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume